![molecular formula C21H25NO5 B2889165 2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate CAS No. 1798016-44-0](/img/structure/B2889165.png)

2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

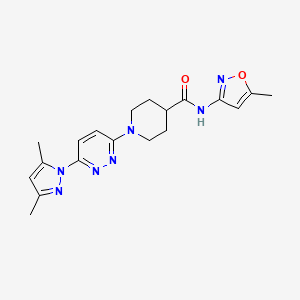

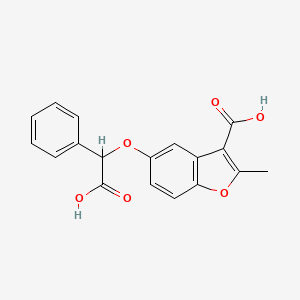

This compound is a derivative of depside . Depsides are compounds comprised of two or more aromatic rings bound by a phenolic oxygen-ester linkage . The structure of this compound was confirmed by 1H NMR, 13C NMR, ESI mass spectra, elemental analyses, and X-ray single crystal diffraction study .

Synthesis Analysis

The compound was synthesized through a facile approach in high yields . In one embodiment, a reaction flask was used to combine 3,4-dimethoxy-1-glycyl benzene hydrobromate, 3,4,5-trimethoxy toluylic acid, DMAP, and anhydrous methylene chloride . After stirring the reaction for 30 minutes, it was allowed to rise to room temperature and continue stirring for 24 hours . The residue obtained after pressure reducing and steaming solvent was the desired compound .Molecular Structure Analysis

The crystal structure analysis revealed that the compound crystallized in the monoclinic, space group P21/c with the following unit cell parameters: a = 10.173 (2) Å, b = 10.459 (2) Å, c = 16.516 (3) Å, α = 90°, β = 102.30 (3)°, γ = 90°, V = 1717.0 (6) Å3, Z = 4 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the combination of 3,4-dimethoxy-1-glycyl benzene hydrobromate, 3,4,5-trimethoxy toluylic acid, DMAP, and anhydrous methylene chloride . This is followed by a stirring reaction, a rise to room temperature, and a continuation of the stirring reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound 2-(3,4-Dimethoxy phenyl)ethyl amine include a molecular weight of 181.23, a density of 1.074g/mL at 25°C (lit.), a melting point of 12-15 °C, a boiling point of 188°C at 15mm Hg (lit.), and a flash point of >230°F .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

A significant area of research involving compounds related to 2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate is in the field of synthetic and medicinal chemistry. Research by Gentles et al. (1991) focused on the synthesis of bridged 3-benzazepine derivatives, which are considered as conformationally restricted dopamine analogues. This research highlights the potential of these compounds in designing drugs that target the dopaminergic system, possibly for neurological or psychiatric disorders (Gentles et al., 1991).

Materials Science and Photoluminescence

In materials science, research has been conducted on the electrochemical oxidation of related compounds. Ekinci et al. (2000) studied the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, which is structurally related to the compound . Their research discovered new classes of photoluminescent materials, which could have applications in the development of new optical and electronic materials (Ekinci et al., 2000).

Corrosion Inhibition

The compound's related structures have also been studied for their applications in corrosion inhibition. Zarrouk et al. (2014) conducted a theoretical study on quinoxalines compounds as corrosion inhibitors for copper in nitric acid media. This research indicates the potential use of similar compounds in industrial applications for protecting metals against corrosion (Zarrouk et al., 2014).

Propriétés

IUPAC Name |

[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-15-4-6-16(7-5-15)13-21(24)27-14-20(23)22-11-10-17-8-9-18(25-2)19(12-17)26-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDHTTSQCLICCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-4-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2889088.png)

![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2889090.png)

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B2889095.png)

![N-(5-(diethylamino)pentan-2-yl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2889098.png)

![N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2889100.png)

![2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2889101.png)